REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([C:8](OCC)=[O:9])=[N:6][NH:5][C:4](=[S:13])[NH:3]1.[NH3:14]>C(O)C>[O:1]=[C:2]1[C:7]([C:8]([NH2:14])=[O:9])=[N:6][NH:5][C:4](=[S:13])[NH:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
O=C1NC(NN=C1C(=O)OCC)=S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
to saturate the solution with ammonia
|
Type
|
CUSTOM
|
Details
|
to stand at the same temperature as above for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
the resulting crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals thus collected
|
Type
|
WASH
|
Details
|
are washed with three 5 mL portions of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(NN=C1C(=O)N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |